N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Introduction to Benzothieno[3,2-d]Pyrimidine-Based Scaffolds in Medicinal Chemistry
Benzothieno[2,3-d]pyrimidines are fused heterocyclic systems that combine a benzene ring, a thiophene moiety, and a pyrimidine core. These scaffolds are recognized for their bioisosteric resemblance to purine bases like adenine, enabling interactions with enzymatic targets involved in nucleic acid metabolism and signal transduction. Their structural versatility allows for extensive derivatization, which has led to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The hydrogenated variants, such as hexahydrobenzothieno[2,3-d]pyrimidines, enhance conformational flexibility and improve solubility, making them attractive for drug design.
Structural Classification of N-[4-(Acetylamino)Phenyl]-2-{[3-(4-Ethoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-Yl]Sulfanyl}Acetamide
The target compound’s structure can be dissected into four key domains (Table 1):
Table 1: Structural Components and Their Implications
- Core Scaffold : The hexahydrobenzothieno[2,3-d]pyrimidine system reduces ring strain compared to its non-hydrogenated counterpart, potentially improving binding kinetics. The 4-oxo group is a critical pharmacophore, as seen in kinase inhibitors where ketones anchor to conserved lysine residues.
- Substituent Configuration : The 3-(4-ethoxyphenyl) group likely enhances membrane permeability due to its hydrophobic character, while the acetamide moiety at the sulfanyl bridge provides hydrogen-bonding sites for target engagement.
Role of Benzothieno[2,3-d]Pyrimidine Hybrids in Therapeutic Development
Antimicrobial Activity
Schiff bases derived from tetrahydrobenzothieno[2,3-d]pyrimidines exhibit notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to first-line antibiotics. The acetamide and sulfanyl functionalities in the target compound may enhance bacterial membrane penetration or inhibit enzymes like dihydrofolate reductase, a common target for antimicrobial agents.
Structure-Activity Relationship (SAR) Considerations
- Hydrogenation of the Benzothieno Ring : Saturation of the bicyclic system improves solubility and reduces cytotoxicity, as observed in tetrahydro derivatives with enhanced analgesic profiles.
- Substituent Effects : Electron-donating groups (e.g., ethoxy) at the phenyl ring increase metabolic stability, while sulfanyl bridges improve binding affinity through covalent interactions.
Properties
Molecular Formula |
C28H28N4O4S2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H28N4O4S2/c1-3-36-21-14-12-20(13-15-21)32-27(35)25-22-6-4-5-7-23(22)38-26(25)31-28(32)37-16-24(34)30-19-10-8-18(9-11-19)29-17(2)33/h8-15H,3-7,16H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
JHONGRLBRWRUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzothieno[2,3-d]pyrimidinyl structure, followed by the introduction of the ethoxyphenyl group and the acetylamino group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and nucleophilic substitution are often employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For example:
- In vitro studies demonstrated activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.
- Compounds with higher lipophilicity often exhibited enhanced antibacterial effects due to better membrane penetration.
Anticancer Potential
The benzothieno-pyrimidine scaffold is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through:
- Induction of apoptosis in specific cancer cell lines.
- Disruption of cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
- Inhibitory effects on cholinesterase enzymes have been observed, which may have implications for treating neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Cancer Cell Line Study | Indicated that related benzothieno-pyrimidines can induce apoptosis in breast cancer cells. |
| Enzyme Inhibition Study | Showed selective inhibition of butyrylcholinesterase with IC50 values comparable to established drugs. |
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural Analogues
Compound A belongs to a class of sulfanylacetamide derivatives with variations in phenyl substituents and core modifications. Key structural analogs include:
Structural Insights :
- The benzothieno[2,3-d]pyrimidinone core provides greater aromatic stacking capacity than thieno[3,2-d] or pyrido[2,3-d] analogs .
Physicochemical Properties
Bioactivity and Target Engagement
- MMP-9 Inhibition: Analogs with 4-ethoxyphenyl groups (e.g., N-(4-fluorophenyl)-derivatives) show selective binding to MMP-9’s hemopexin domain (KD = 2.1–320 nM) . Compound A’s acetylamino group may enhance specificity due to hydrogen-bonding with catalytic residues.
- Antioxidant Activity: Benzothieno-pyrimidinones with electron-donating substituents (e.g., methoxy) exhibit radical scavenging, though Compound A’s acetylamino group may modulate this .
Analytical Characterization
- NMR Spectroscopy: The acetylamino group in Compound A causes distinct ¹H-NMR shifts (δ 2.1 ppm for CH₃CO) compared to methyl (δ 2.3 ppm) or ethyl (δ 1.2 ppm) analogs .
- LC-MS/MS: Molecular networking clusters Compound A with benzothieno-pyrimidinones (cosine score >0.8), confirming structural relatedness .
Biological Activity
N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound is characterized by a multifaceted structure that includes:
- An acetylamino group.
- A benzothieno moiety fused with a pyrimidine ring.
- A sulfanyl linkage that enhances its biological properties.
This structural complexity contributes to its interaction with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit potent antitumor effects. For example:
- Cytotoxicity : Research has shown that derivatives of thiosemicarbazones (TSCs), which share structural elements with this compound, demonstrate significant cytotoxicity against various cancer cell lines such as breast adenocarcinoma and glioblastoma multiforme. The IC50 values for these compounds are often in the nanomolar range, indicating high potency .
| Compound Type | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| TSC Derivative | Breast Adenocarcinoma | <100 |
| TSC Derivative | Glioblastoma Multiforme | <50 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation. Key mechanisms include:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical regulator in cancer cell signaling pathways .
- Induction of Apoptosis : Studies indicate that compounds like N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can induce morphological changes characteristic of apoptosis in cancer cells .
Antimicrobial Activity
Some derivatives have also been evaluated for their antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds similar to this structure have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Case Studies and Clinical Relevance
A notable study focused on the synthesis and evaluation of a series of thiosemicarbazone derivatives demonstrated their potential in targeting multiple cancer types effectively. The study reported that certain modifications in the chemical structure significantly enhanced the antitumor activity compared to standard chemotherapeutics like etoposide .
Q & A
Q. Essential Methods :
- ¹H/¹³C NMR : Confirm regiochemistry of substituents on the benzothienopyrimidinone core.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns.
Data Interpretation :
For example, downfield shifts in NMR (δ 7.2–8.1 ppm) indicate aromatic protons adjacent to electron-withdrawing groups, while coupling constants (J = 8–10 Hz) confirm para-substitution on the ethoxyphenyl ring .
Advanced Question: How can researchers optimize the synthetic yield of this compound?
Q. Key Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions; THF/water mixtures balance reactivity and safety .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Temperature Control : Maintain 60–80°C for cyclization steps to avoid decomposition of the thienopyrimidinone core .
Case Study :
A 15% yield increase was achieved by replacing traditional reflux with microwave-assisted synthesis (120°C, 20 min) for the thioacetamide coupling step .
Advanced Question: How to resolve contradictions in reported biological activity data?
Q. Common Discrepancies :
- Variability in IC₅₀ values (e.g., 2–50 µM in kinase inhibition assays).
- Off-target effects due to structural similarity to ATP-binding pockets.
Q. Methodological Solutions :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace ethoxyphenyl with fluorophenyl) to isolate pharmacophores .
- Biophysical Assays : Use surface plasmon resonance (SPR) to quantify binding kinetics, reducing false positives from fluorescence-based screens .
Advanced Question: What strategies mitigate solubility challenges in in vitro assays?
Problem : Poor aqueous solubility (logP ~3.5) limits bioavailability.
Solutions :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain colloidal stability .
- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve cellular uptake .
Advanced Question: How to validate target engagement in cellular models?
Q. Experimental Design :
Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .
Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment to confirm target binding .
CRISPR-Cas9 Knockout : Compare activity in wild-type vs. target gene-KO cell lines to assess specificity .
Basic Question: What are the stability considerations for long-term storage?
Q. Critical Factors :
- Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the thioacetamide group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group .
- Temperature : –20°C for lyophilized solids; –80°C for DMSO stock solutions .
Advanced Question: How to prioritize analogs for lead optimization?
Q. Decision Framework :
| Parameter | Threshold | Tool |
|---|---|---|
| Potency (IC₅₀) | <1 µM | Enzymatic assays |
| Selectivity | >50-fold vs. related targets | KinomeScan® |
| Solubility | >50 µg/mL | HPLC-UV |
| Metabolic Stability | t₁/₂ >30 min (human liver microsomes) | LC-MS/MS |
Case Example :
A methyl-substituted analog showed improved metabolic stability (t₁/₂ = 45 min) but reduced potency (IC₅₀ = 1.8 µM), requiring a trade-off analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
